molecular formula C32H20CoN12 B3069255 Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine CAS No. 27680-31-5

Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine

Cat. No.: B3069255
CAS No.: 27680-31-5
M. Wt: 631.5 g/mol
InChI Key: MUNHHUMFVNUYJI-UHFFFAOYSA-N
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Description

Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine is a useful research compound. Its molecular formula is C32H20CoN12 and its molecular weight is 631.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Complex Formation

Cobalt(2+) complexes have been extensively studied for their coordination chemistry. Pratt and Williams (1967) investigated cobalt(II) cyanide complexes, focusing on their stoichiometry and stereochemistry (Pratt & Williams, 1967). Similarly, Bernhardt et al. (1996) reported on hexadentate coordinated cobalt(III) complexes, providing insights into their structural and conformational behavior (Bernhardt et al., 1996).

Catalysis and Electrochemistry

Cobalt complexes have been found to be useful in catalysis. For instance, Bernhardt and Jones (1999) demonstrated the electrocatalytic hydrogen evolution in aqueous solution using macrocyclic cobalt hexaamines (Bernhardt & Jones, 1999). This highlights the potential of cobalt complexes in energy conversion applications.

Crystallography and Molecular Structure

Significant research has been conducted on the crystal structures of cobalt complexes. Ganesh et al. (1990) detailed the structure of hexaaquacobalt(II) dichloride complexes, providing valuable information on their molecular geometry and hydrogen-bonding networks (Ganesh et al., 1990).

Ligand Design and Coordination

Lichty et al. (2004) synthesized and characterized cobalt(III) complexes with pendant-arm cross-bridged cyclams, revealing how ligand design influences the coordination environment and electronic spectra of these complexes (Lichty et al., 2004).

Spectroscopy and Chemical Properties

Research into the spectroscopic properties of cobalt complexes has provided deeper insights into their chemical behavior. Donlevy et al. (1992) investigated the encapsulated cobalt(III) complexes derived from unsymmetrically substituted ligands, contributing to our understanding of ligand-field parameters in cobalt chemistry (Donlevy et al., 1992).

Nanomaterials and Thin Films

Cobalt complexes have applications in the preparation of nanomaterials and thin films. Ramasamy et al. (2010) used cobalt complexes as single-molecule precursors for the preparation of cobalt sulphide nanoparticles, demonstrating the versatility of cobalt complexes in nanotechnology (Ramasamy et al., 2010).

Properties

IUPAC Name

cobalt(2+);2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaene-5,15,24,34-tetramine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N12.Co/c33-13-4-7-16-20(10-13)29-38-25(16)37-26-18-9-6-15(35)12-22(18)31(41-26)44-32-24-19(2-1-3-23(24)36)28(43-32)42-30-21-11-14(34)5-8-17(21)27(39-29)40-30;/h1-12H,33-36H2;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNHHUMFVNUYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C3=NC2=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)[N-]C7=NC(=N3)C8=C7C=CC(=C8)N)N)C9=C4C=C(C=C9)N.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20CoN12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30950342
Record name Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-6,29-diide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27680-31-5
Record name Cobalt(2 ), (2,9,16,23-tetraaminophthalocyaninato(2-))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027680315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobalt(2+) 2,10,15,23-tetraaminophthalocyanine-6,29-diide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine
Reactant of Route 2
Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine
Reactant of Route 3
Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine
Reactant of Route 4
Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine
Reactant of Route 5
Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine
Reactant of Route 6
Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine

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